molecular formula C12H14F4N2 B12297408 1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine

Cat. No.: B12297408
M. Wt: 262.25 g/mol
InChI Key: SOAZTZPSDSQIPM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzyl group substituted with fluorine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)piperazine
  • 1-(4-Fluorobenzyl)piperazine
  • 1-(2,4-Difluorobenzyl)piperazine

Uniqueness

1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine is unique due to the presence of both fluorine and trifluoromethyl groups on the benzyl ring. These substituents impart distinct electronic and steric properties, making the compound particularly valuable in various research applications. The combination of these groups enhances the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H14F4N2

Molecular Weight

262.25 g/mol

IUPAC Name

1-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F4N2/c13-10-1-2-11(12(14,15)16)9(7-10)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI Key

SOAZTZPSDSQIPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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